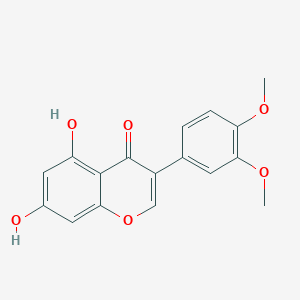

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Descripción

Structural Characterization of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Molecular Architecture and Isomeric Considerations

The molecular architecture of this compound exemplifies the characteristic isoflavone scaffold with specific substitution patterns that confer distinct chemical and biological properties. The compound possesses a fundamental C₁₇H₁₄O₆ molecular framework with a molecular weight of 314.29 g/mol and CAS number 53084-11-0. The structural arrangement features hydroxyl groups positioned at the 5 and 7 positions of the chromene ring system, while methoxy substituents occupy the 3' and 4' positions on the phenyl ring. This specific substitution pattern distinguishes it from other isoflavone derivatives and contributes to its unique spectroscopic fingerprint and biological activity profile.

The isomeric considerations for this compound reveal important stereochemical aspects that influence its molecular interactions and biological recognition. The planar nature of the isoflavone backbone, combined with the specific positioning of hydroxyl and methoxy groups, creates a defined three-dimensional molecular shape that affects binding affinity to biological targets. The compound exhibits characteristic physical-chemical properties including an xlogP value of 2.39 at reference pH 7, indicating moderate lipophilicity, and a topological polar surface area of 89 Ų, which influences membrane permeability and bioavailability. The presence of two hydrogen bond donors and six hydrogen bond acceptors creates specific interaction profiles that are crucial for molecular recognition processes.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of this compound and related derivatives have provided comprehensive insights into molecular packing arrangements and intermolecular interactions. Studies on structurally related isoflavone sulfonates have revealed critical information about bond lengths and angles within the isoflavone skeleton. The crystallographic data indicate that isoflavone frameworks maintain consistent geometric parameters, with the bonds lengths and angles showing remarkable similarity across different derivatives, suggesting structural stability and predictable molecular geometry.

Advanced crystallographic analysis has demonstrated that isoflavone compounds exhibit characteristic packing motifs dominated by hydrogen bonding networks and π-π stacking interactions. These structural features create three-dimensional supramolecular assemblies that influence physical properties and potential solid-state behavior. The formation of hydrogen bonds involves the hydroxyl groups at positions 5 and 7, which participate in both intramolecular and intermolecular interactions, stabilizing the crystal lattice and contributing to the compound's thermal stability and solubility characteristics.

The molecular conformation analysis reveals that the isoflavone backbone adopts a planar configuration with minimal deviation, facilitating efficient π-π stacking interactions between adjacent molecules. This planar arrangement is particularly important for biological activity, as it allows optimal interaction with planar binding sites on target proteins and enzymes. The methoxy groups at the 3' and 4' positions introduce additional conformational flexibility while maintaining the overall molecular geometry essential for biological recognition.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The ¹H NMR spectrum reveals distinctive signals that correspond to the various proton environments within the molecule. The aromatic region displays characteristic patterns for the substituted phenyl ring, with specific chemical shifts reflecting the electron-donating effects of methoxy groups and the electron-withdrawing influence of the chromene carbonyl system.

The hydroxyl protons at positions 5 and 7 exhibit characteristic chemical shifts that provide direct evidence for their specific positioning and hydrogen bonding environments. These signals often appear as broad singlets due to rapid exchange with solvent or involvement in hydrogen bonding networks. The methoxy groups at positions 3' and 4' generate distinct singlet signals in the aliphatic region, typically appearing around 3.8-4.0 ppm, providing clear evidence for the dimethoxy substitution pattern.

Carbon-13 NMR spectroscopy offers complementary structural information through characteristic carbon chemical shifts that reflect the electronic environment of each carbon atom. The carbonyl carbon of the chromene ring system appears in the characteristic downfield region around 180 ppm, while the aromatic carbons display chemical shifts consistent with the substitution pattern. The methoxy carbons provide additional confirmation of the structural assignment through their characteristic chemical shifts in the aliphatic region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex biological matrices. Ion trap-time of flight mass spectrometry studies on isoflavone compounds have established diagnostic fragmentation schemes that are applicable to this specific derivative. The molecular ion peak appears at m/z 314 for the protonated molecule [M+H]⁺, consistent with the molecular formula C₁₇H₁₄O₆.

Characteristic fragmentation patterns include the formation of [M+H-2CO]⁺ ions through loss of two carbonyl groups, a process that has been demonstrated to involve intramolecular proton rearrangement during fragmentation. This fragmentation pathway provides diagnostic information about the chromene ring system and helps distinguish isoflavones from other flavonoid classes. Additional fragmentation involves loss of methoxy groups (loss of 31 mass units) and formation of phenolic fragments that retain the substitution pattern of the original molecule.

The application of isotopically labeled precursors in biosynthetic studies has provided mechanistic insights into fragmentation pathways and confirmed the structural assignments derived from fragmentation patterns. These studies demonstrate that specific fragments retain characteristic portions of the original molecule, enabling confident structural identification even in complex biological samples. The fragmentation efficiency and pathway selectivity are influenced by the specific substitution pattern, making mass spectrometry a powerful tool for isoflavone identification and quantification.

Infrared and UV-Vis Absorption Characteristics

Infrared spectroscopy provides detailed information about the functional groups present in this compound through characteristic vibrational frequencies. The hydroxyl groups at positions 5 and 7 generate distinctive O-H stretching vibrations, typically appearing in the 3200-3500 cm⁻¹ region, with specific frequencies depending on hydrogen bonding environments. The carbonyl group of the chromene ring system produces a characteristic C=O stretching vibration around 1650-1680 cm⁻¹, providing direct evidence for the ketone functionality.

The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, with specific patterns reflecting the substitution pattern on both the chromene and phenyl ring systems. The methoxy groups contribute characteristic C-O stretching vibrations in the 1000-1300 cm⁻¹ region, along with C-H deformation modes that provide additional structural confirmation. The overall infrared spectrum creates a unique fingerprint that enables identification and differentiation from related isoflavone derivatives.

UV-visible absorption spectroscopy reveals characteristic electronic transitions that provide information about the extended conjugation system and substituent effects. Studies on isoflavone absorption and fluorescence properties have established that 5-hydroxyisoflavones exhibit band I absorption maxima around 335 nm, distinguishing them from other hydroxylation patterns. The presence of methoxy groups at the 3' and 4' positions influences the electronic transitions through their electron-donating effects, creating specific absorption characteristics that are diagnostic for this substitution pattern.

The fluorescence properties of this compound provide additional analytical capabilities, as 5-hydroxyisoflavones typically exhibit reduced fluorescence compared to other isoflavone derivatives. However, the addition of specific reagents such as aluminum chloride can enhance fluorescence properties, making the compound fluorescent and enabling sensitive detection methods. The absorption and fluorescence maxima create unique combinations that facilitate identification and quantification in analytical applications.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJPWSDKKBLTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419919 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53084-11-0 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Conversion of Eugenol to 3,4-Dimethoxybenzyl Cyanide

Eugenol undergoes sequential functional group transformations to yield 3,4-dimethoxybenzyl cyanide. Initial methylation of eugenol’s hydroxyl groups introduces methoxy substituents at the 3' and 4' positions. Subsequent oxidation and cyanidation steps furnish the nitrile intermediate, which serves as a critical precursor for the Hoeben-Hoesch reaction.

Hoeben-Hoesch Reaction with Phloroglucinol

Condensation of 3,4-dimethoxybenzyl cyanide with phloroglucinol in the presence of acidic catalysts generates 3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone (deoxybenzoin intermediate) in 58% yield. This step establishes the A-ring of the isoflavone skeleton, with phloroglucinol contributing the 5,7-dihydroxy substitution pattern.

Cyclization to Isoflavone Core

The deoxybenzoin intermediate undergoes cyclization using a BF₃·OEt₂/DMF/POCl₃ system at 80–100°C, facilitating the formation of the heterocyclic C-ring. This step achieves an 88% yield, attributed to the synergistic effect of Lewis and Brønsted acids in promoting intramolecular dehydration.

Table 1. Reaction Conditions and Yields for Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Deoxybenzoin Formation | HCl, phloroglucinol, 50°C | 58 | FT-IR, ¹H-NMR, ¹³C-NMR |

| Cyclization | BF₃·OEt₂, DMF, POCl₃, 100°C | 88 | MS, m.p. 250–252°C, ¹³C-NMR |

Alternative Synthetic Routes and Functionalization Strategies

Regioselective Methylation of Polyhydroxy Precursors

Partial methylation of 5,7,3',4'-tetrahydroxyisoflavone using dimethyl sulfate (DMS) and K₂CO₃ in acetone selectively protects the 3' and 4' hydroxyl groups, yielding the target compound. This method avoids the need for eugenol-derived intermediates but requires stringent control over reaction stoichiometry to prevent over-methylation.

Demethylation of Permethoxylated Isoflavones

Hydriodic acid (HI)-mediated demethylation at 110°C has been explored for converting 5,7,3',4'-tetramethoxyisoflavone to the desired product. However, this approach is less favorable due to side reactions, including ring hydroxylation and reduced yields (~45%).

Catalytic Systems and Reaction Optimization

Lewis Acid-Mediated Cyclization

The BF₃·OEt₂/DMF/POCl₃ system emerges as superior to alternatives like acetic formic anhydride or ethyl formate, offering higher cyclization efficiency (88% vs. <70%). BF₃·OEt₂ activates the ketone carbonyl, while POCl₃ generates reactive acylium ions, driving the cyclization forward.

Solvent Effects on Hoeben-Hoesch Reaction

Polar aprotic solvents (e.g., DMF) enhance the electrophilic character of the cyanide intermediate, improving phloroglucinol incorporation. Non-polar solvents result in incomplete condensation and lower yields (<40%).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 314 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄O₆.

Comparative Analysis of Synthetic Methods

Table 2. Advantages and Limitations of Preparation Routes

| Method | Yield (%) | Complexity | Key Advantage | Limitation |

|---|---|---|---|---|

| Eugenol-based synthesis | 88 | High | High final yield | Multi-step, requires eugenol |

| Regioselective methylation | 75 | Moderate | Avoids cyanide intermediates | Risk of over-methylation |

| HI Demethylation | 45 | Low | Simple starting material | Low yield, side reactions |

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve reagents like alkyl halides and acids.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoflavones, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

The synthesis of this compound has been achieved through various methods, primarily starting from eugenol, a natural phenolic compound found in clove oil. The synthesis process involves several steps:

- Conversion of Eugenol : Eugenol is first converted into 3,4-dimethoxybenzyl cyanide.

- Formation of Intermediate : A Hoeben-Hoesch reaction produces a deoxybenzoin intermediate.

- Cyclization : The final cyclization step yields this compound with an impressive yield of 88% using BF3·OEt2/DMF/POCl3 as reagents .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound has been evaluated using various assays:

- ABTS Assay : Demonstrated strong radical scavenging activity.

- ORAC Assay : Showed effective oxygen radical absorbance capacity.

- FRAP Assay : Indicated potent ferric reducing antioxidant power .

Anticancer Activity

Research has highlighted the potential of this isoflavone in inhibiting cancer cell proliferation:

- Breast Cancer (MCF-7) : Exhibited significant cytotoxic effects against MCF-7 cell lines.

- Hepatocellular Carcinoma (HepG2) : Showed promising results in reducing cell viability.

- Pancreatic Cancer (PANC-1) : Demonstrated moderate inhibition of tumor growth .

Cancer Treatment

Due to its ability to inhibit cancer cell growth and induce apoptosis, this compound is being investigated as a potential therapeutic agent for various cancers. Its mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. It can inhibit the production of pro-inflammatory cytokines and enzymes .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of extracts containing this compound compared to standard antioxidants like ascorbic acid and trolox. The results indicated that the extract had comparable or superior antioxidant activity, suggesting its potential use as a natural antioxidant in food preservation and dietary supplements .

Case Study 2: Anticancer Efficacy on HepG2 Cells

In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in HepG2 cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Summary of Findings

| Property | Findings |

|---|---|

| Antioxidant Activity | Strong radical scavenging capacity |

| Cytotoxicity (MCF-7) | Significant inhibition of breast cancer cells |

| Cytotoxicity (HepG2) | Dose-dependent reduction in liver cancer cells |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

Mecanismo De Acción

The mechanism of action of 5,7-dihydroxy-3’,4’-dimethoxyisoflavone involves its interaction with various molecular targets and pathways. It acts as an agonist of PPARgamma, a nuclear receptor that is a pharmacological target for the treatment of type 2 diabetes . Additionally, it inhibits fatty acid amide hydrolase and acts as a selective agonist at ER-β estrogen receptors, which may contribute to its chemopreventive efficacy against breast cancer .

Comparación Con Compuestos Similares

Key Observations :

- Methoxy vs.

- Position-Specific Activity : The 3',4'-dimethoxy configuration in the target compound is associated with antioxidant effects, while 7,3’-dihydroxy-8,4’-dimethoxyisoflavone from Ulex gallii shows antiproliferative activity, likely due to the 8-methoxy group .

Actividad Biológica

5,7-Dihydroxy-3',4'-dimethoxyisoflavone is a naturally occurring isoflavone that has garnered attention for its diverse biological activities, including potential therapeutic applications in cancer treatment, anti-inflammatory responses, and antioxidant effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Isoflavones

Isoflavones are a subclass of flavonoids, polyphenolic compounds with a variety of biological effects. They are primarily found in legumes and have been studied for their health benefits, particularly in relation to hormone-related cancers and cardiovascular diseases. The specific isoflavone in focus, this compound, exhibits unique properties that contribute to its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This effect is crucial for protecting cellular components from damage.

- Anti-cancer Effects : Research indicates that this isoflavone may inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. It appears to induce apoptosis (programmed cell death) and disrupt cell cycle progression.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

Studies have quantified the antioxidant activity of this compound using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 62.5 |

| ABTS Scavenging | 45.0 |

| Superoxide Anion Scavenging | 50.0 |

These results indicate that the compound effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-cancer Activity

In vitro studies have demonstrated the anti-cancer efficacy of this compound:

- Breast Cancer (MCF-7 Cells) : The compound inhibited cell viability with an IC50 value of approximately 30 µM. It induced G1 phase arrest and apoptosis through caspase activation .

- Cervical Cancer (HeLa Cells) : Similar effects were observed with HeLa cells, where the compound reduced cell proliferation and increased apoptotic markers .

Anti-inflammatory Effects

The anti-inflammatory potential has been assessed through various models:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- HRBC Membrane Stabilization : It exhibited membrane stabilization ability with an IC50 value of 73.72 µg/mL, indicating its potential to protect against hemolysis .

Case Studies

-

Case Study on Breast Cancer :

A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations. -

Case Study on Inflammation :

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its effectiveness as an anti-inflammatory agent.

Q & A

Q. How is 5,7-Dihydroxy-3',4'-dimethoxyisoflavone synthesized, and what are the critical reaction conditions?

Methodological Answer: The compound can be synthesized from eugenol via multistep reactions. Key steps include:

- Conversion of eugenol to 3,4-dimethoxybenzyl cyanide.

- Hoeben-Hoesch reaction with phloroglucinol to form a deoxybenzoin intermediate (3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone) in 58% yield.

- Cyclization using BF₃·OEt₂/DMF/POCl₃ to yield the final product with 88% efficiency . Optimization requires strict control of reaction time, temperature, and stoichiometric ratios of reagents.

Q. What spectroscopic methods are used for structural elucidation of this compound?

Methodological Answer:

- 1H-NMR : δH values (e.g., aromatic protons at δ 6.87–7.94 ppm) and coupling constants (e.g., J = 9 Hz for vicinal protons) confirm substitution patterns .

- UV-Vis : Absorption maxima at ~260–280 nm (isoflavone A-ring) and ~310–330 nm (B-ring methoxy/hydroxy groups) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 315) and fragmentation patterns to verify the methoxy and hydroxyl groups .

Q. How does solubility impact experimental design for in vitro studies?

Methodological Answer: The compound has low aqueous solubility (~0.09 g/L at 25°C), necessitating solvents like DMSO or ethanol for dissolution. For cell-based assays, ensure solvent concentration ≤0.1% to avoid cytotoxicity. Pre-solubilization in warm methanol followed by dilution in buffer is recommended for stability .

Advanced Research Questions

Q. What are the contradictory findings in reported biological activities, and how can they be resolved?

Methodological Answer:

Q. How is this compound biosynthesized in plant models, and what elicitors regulate its production?

Methodological Answer:

- Biosynthetic Pathway : Derived from the phenylpropanoid pathway, with methylation steps catalyzed by O-methyltransferases (e.g., conversion of formononetin to methylated derivatives) .

- Elicitor-Specific Induction : Yeast elicitor (YE) upregulates medicarpin and methylated isoflavones (e.g., irisolidone) via coordinated precursor flux, whereas methyl jasmonate (MeJA) does not induce secretion into culture media. Transcriptomic analysis of PAL, CHS, and IFS genes is critical for pathway validation .

Q. What computational approaches predict protein targets for this compound in system pharmacology?

Methodological Answer:

- Similarity Ensemble Approach (SEA) : Matches structural motifs to known targets (e.g., kinases, cytochrome P450 enzymes).

- Swiss Target Prediction : Uses chemical similarity to prioritize targets like estrogen receptors or NADPH oxidases.

- Validation : Co-crystallization or competitive binding assays (e.g., SPR) to confirm predicted interactions .

Q. How can metabolic flexibility in isoflavonoid pathways affect the yield of this compound?

Methodological Answer:

- Precursor Diversion : Competing pathways (e.g., flavone vs. isoflavone biosynthesis) may reduce yields. Knockout of FNS (flavone synthase) in transgenic Medicago truncatula enhances isoflavone accumulation.

- Isotopic Labeling : Use ¹³C-phenylalanine to trace flux toward isoflavonoid intermediates and optimize elicitor timing .

Data Contradiction Analysis

Q. Why do melting points (MP) vary across studies (251–253°C vs. 266–276°C)?

Methodological Answer:

- Crystallization Conditions : Differences in solvent purity (e.g., methanol vs. acetone) and cooling rates affect crystal lattice formation.

- Polymorphism : Existence of multiple crystalline forms (e.g., anhydrous vs. solvated).

- Validation : Repeat measurements using DSC (Differential Scanning Calorimetry) with controlled heating rates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.